molecular formula C23H23NO4S B4328417 N-[3-(5-methyl-5-phenyl-1,3-dioxan-2-yl)phenyl]benzenesulfonamide

N-[3-(5-methyl-5-phenyl-1,3-dioxan-2-yl)phenyl]benzenesulfonamide

Cat. No.: B4328417
M. Wt: 409.5 g/mol
InChI Key: DLMBDZKFZWHGNX-UHFFFAOYSA-N
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Description

N-[3-(5-methyl-5-phenyl-1,3-dioxan-2-yl)phenyl]benzenesulfonamide is a complex organic compound with a unique structure that includes a dioxane ring and a benzenesulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(5-methyl-5-phenyl-1,3-dioxan-2-yl)phenyl]benzenesulfonamide typically involves multiple steps, starting with the formation of the dioxane ring. This can be achieved through the reaction of appropriate phenyl derivatives with formaldehyde and an acid catalyst. The resulting intermediate is then reacted with benzenesulfonyl chloride in the presence of a base to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[3-(5-methyl-5-phenyl-1,3-dioxan-2-yl)phenyl]benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine group.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfone derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

N-[3-(5-methyl-5-phenyl-1,3-dioxan-2-yl)phenyl]benzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[3-(5-methyl-5-phenyl-1,3-dioxan-2-yl)phenyl]benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes or receptors, potentially inhibiting their activity. The dioxane ring may also play a role in stabilizing the compound’s structure and enhancing its binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • N-[3-(5-methyl-5-phenyl-1,3-dioxan-2-yl)phenyl]methanesulfonamide
  • N-[3-(5-methyl-5-phenyl-1,3-dioxan-2-yl)phenyl]ethanesulfonamide

Uniqueness

N-[3-(5-methyl-5-phenyl-1,3-dioxan-2-yl)phenyl]benzenesulfonamide is unique due to its specific combination of a dioxane ring and a benzenesulfonamide group. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

N-[3-(5-methyl-5-phenyl-1,3-dioxan-2-yl)phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23NO4S/c1-23(19-10-4-2-5-11-19)16-27-22(28-17-23)18-9-8-12-20(15-18)24-29(25,26)21-13-6-3-7-14-21/h2-15,22,24H,16-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLMBDZKFZWHGNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC(OC1)C2=CC(=CC=C2)NS(=O)(=O)C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[3-(5-methyl-5-phenyl-1,3-dioxan-2-yl)phenyl]benzenesulfonamide
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N-[3-(5-methyl-5-phenyl-1,3-dioxan-2-yl)phenyl]benzenesulfonamide

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